2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
Overview
Description
2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- is a brominated derivative of indole, a significant heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- typically involves the bromination of indole derivatives. One common method is the reaction of 3-bromoindoles or indoles with 2 or 3 equivalents of N-bromosuccinimide in aqueous t-butyl alcohol . This reaction yields 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors for further chemical transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of N-bromosuccinimide as a brominating agent is common due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form indole-2,3-diones.
Reduction Reactions: Reduction can lead to the formation of less brominated or non-brominated indole derivatives.
Common Reagents and Conditions
N-bromosuccinimide: Used for bromination reactions.
Aqueous t-butyl alcohol: Common solvent for bromination.
Oxidizing agents: Used for oxidation reactions.
Reducing agents: Used for reduction reactions.
Major Products
Indole-2,3-diones: Formed through oxidation.
Substituted indoles: Formed through substitution reactions.
Scientific Research Applications
2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(3,5-dibromo-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one: Another brominated indole derivative with similar chemical properties.
5,7-Dibromo-3,3-dimethylindolin-2-one: A structurally related compound with different substitution patterns.
Dioxindole: A related compound with a different functional group arrangement.
Uniqueness
2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
3,3-dibromo-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSCASXRVKUXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534733 | |
Record name | 3,3-Dibromo-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92635-28-4 | |
Record name | 3,3-Dibromo-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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